Tert-butyl [(2-aminophenyl)sulfonyl]acetate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl [(2-aminophenyl)sulfonyl]acetate typically involves the reaction of tert-butyl acetate with 2-aminophenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Tert-butyl [(2-aminophenyl)sulfonyl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl [(2-aminophenyl)sulfonyl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl [(2-aminophenyl)sulfonyl]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Tert-butyl [(2-aminophenyl)sulfonyl]acetate can be compared with other similar compounds such as:
Tert-butyl [(2-aminophenyl)sulfonyl]propionate: This compound has a similar structure but with a propionate group instead of an acetate group.
Tert-butyl [(2-aminophenyl)sulfonyl]butyrate: This compound has a butyrate group instead of an acetate group.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-(2-aminophenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)8-18(15,16)10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKIJNFEOGQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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